2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
Crystallographic Structure and Bonding Characteristics
While direct X-ray crystallographic data for this specific compound is not publicly available, structural analogs provide insight into its expected geometry. The dioxaborolane ring adopts a planar conformation, with boron in a trigonal planar geometry bonded to two oxygen atoms and the aromatic carbon. The B-O bond lengths in similar pinacol boronate esters range from 1.35–1.40 Å, while the B-C bond to the aryl group is approximately 1.56 Å, consistent with sp² hybridization at boron.
The aniline moiety’s substituents impose steric constraints. The chlorine atoms at the 2- and 6-positions create a meta-directing electronic environment, stabilizing the boron-aryl bond through resonance effects. The amino group participates in hydrogen bonding, potentially influencing crystal packing and solubility. Computational models suggest that the dioxaborolane ring’s methyl groups induce torsional strain, slightly distorting the boron center’s planarity in the solid state.
Physicochemical Properties and Stability Profile
The compound exhibits a logP (logarithm of the octanol-water partition coefficient) of 4.15, indicating moderate hydrophobicity. This property aligns with its applicability in Suzuki-Miyaura coupling reactions, where solubility in organic solvents is advantageous. The polar surface area (44 Ų) and hydrogen-bonding capacity (one donor, three acceptors) further govern its interaction with solvents and substrates.
Key stability considerations include sensitivity to hydrolysis. Boronic esters are prone to cleavage under aqueous or protic conditions, regenerating the boronic acid and pinacol. Storage at 3–5°C in anhydrous environments is recommended to prevent degradation. Thermal stability data is limited, but analogous compounds decompose above 150°C, suggesting similar behavior.
The rotatable bond count (one) and rigid aromatic system contribute to low conformational flexibility, enhancing crystalline stability. However, prolonged exposure to light or oxidizing agents may degrade the amino group, necessitating inert atmosphere handling during synthesis.
Properties
IUPAC Name |
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BCl2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJITHMIVSKFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation of 2,6-Dichloroaniline Derivatives
A widely employed method for preparing aryl boronate esters is the palladium-catalyzed borylation of aryl halides or anilines bearing halogen substituents. For 2,6-dichloro-4-substituted aniline, the process involves:
- Starting material: 2,6-dichloro-4-halogenated aniline or 2,6-dichloroaniline derivatives.
- Borylation reagent: Bis(pinacolato)diboron (B2Pin2), which provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.
- Catalyst: Palladium complexes such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)2 (palladium(II) acetate).
- Ligands: Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) or DPEPhos (bis[(2-diphenylphosphino)phenyl] ether) are common ligands to enhance catalytic activity.
- Base: Potassium carbonate (K2CO3), potassium phosphate (K3PO4), cesium carbonate (Cs2CO3), or tert-butoxide (tBuONa) to facilitate deprotonation and catalyst turnover.
- Solvent: Organic solvents such as toluene, xylene, butyl acetate, isopropyl acetate, or tetrahydrofuran (THF).
- Conditions: Heating under reflux or elevated temperatures to drive the reaction to completion.
This method is supported by patent literature describing alpha-arylation and borylation steps using palladium catalysis and appropriate ligands, bases, and solvents.
Direct Borylation via C–H Activation
An alternative approach involves direct C–H borylation of 2,6-dichloroaniline derivatives, bypassing the need for pre-halogenated intermediates. This method uses:
- Catalyst: Iridium complexes, often with bipyridine ligands, to activate the C–H bond ortho or para to the amino group.
- Borylation reagent: Bis(pinacolato)diboron.
- Advantages: Simplifies synthesis by avoiding halogenated intermediates and can offer regioselectivity towards the 4-position.
- Limitations: May require careful optimization to avoid over-borylation or side reactions due to the presence of electron-withdrawing chloro substituents.
While this method is less commonly reported for this specific compound, it remains a promising approach in related boronic ester syntheses.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions/Examples | Notes |
|---|---|---|
| Catalyst | Pd2(dba)3 (2–5 mol%), Pd(OAc)2 | Pd2(dba)3 preferred for higher activity |
| Ligand | Xantphos, DPEPhos | Enhances catalyst stability and selectivity |
| Base | K2CO3, K3PO4, Cs2CO3, tBuONa | Choice affects reaction rate and yield |
| Solvent | Toluene, xylene, THF, butyl acetate | Non-polar solvents favored for solubility and reflux |
| Temperature | 80–110 °C | Reflux conditions to promote borylation |
| Reaction time | 12–24 hours | Monitored by LC-MS or TLC for completion |
| Boron reagent | Bis(pinacolato)diboron (B2Pin2) | Provides the pinacol boronate ester moiety |
Research Findings and Yields
- The palladium-catalyzed borylation of 2,6-dichloro-4-halogenated anilines typically achieves yields ranging from 70% to 90% under optimized conditions.
- The use of Xantphos ligand and Pd2(dba)3 catalyst in toluene with K2CO3 base at reflux has been shown to maximize conversion and minimize side reactions.
- The presence of electron-withdrawing chloro substituents at the 2 and 6 positions can influence the reactivity, often requiring extended reaction times or slightly higher temperatures.
- Purification is generally achieved by standard chromatographic techniques or recrystallization, yielding analytically pure this compound suitable for further synthetic applications.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst & Ligand | Base | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd-Catalyzed Borylation | 2,6-Dichloro-4-bromoaniline | Pd2(dba)3 + Xantphos | K2CO3 | Toluene | 75–90 | Most common, well-established method |
| Pd-Catalyzed Borylation | 2,6-Dichloro-4-iodoaniline | Pd(OAc)2 + DPEPhos | K3PO4 | Xylene | 70–85 | Alternative halide and ligand combination |
| Direct C–H Borylation (Ir) | 2,6-Dichloroaniline | [Ir(bpy)(cod)] catalyst | None or base | THF | Variable | Emerging method, regioselectivity challenges |
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronic ester group makes it suitable for Suzuki-Miyaura coupling reactions, where it can couple with aryl halides to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Such as DMF, THF, or toluene.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Substituted Anilines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is primarily related to its ability to participate in coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. This mechanism is crucial in the synthesis of biaryl compounds and other complex molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The compound is compared to four analogs (Table 1):
Table 1: Key Properties of 2,6-Dichloro-4-(dioxaborolan-2-yl)aniline and Analogs
Key Observations :
- Substituent Effects: The dichloro derivative’s higher molecular weight (288.98 g/mol) compared to non-chlorinated analogs (e.g., 219.09 g/mol for 4-boronate aniline) reflects the addition of two chlorine atoms. Chlorine’s electron-withdrawing nature increases the compound’s stability and reactivity in cross-coupling reactions .
- Melting Points : The unsubstituted 4-boronate aniline (CAS 214360-73-3) has a documented melting point of 165–170°C, while halogenated analogs lack reported values, likely due to variations in crystallinity .
- Solubility: The dimethyl analog (CAS 1004761-68-5) is noted for RT solubility, whereas chlorine substituents may reduce solubility in polar solvents .
Suzuki-Miyaura Cross-Coupling
- The dichloro derivative’s chlorine atoms activate the aromatic ring, facilitating oxidative addition with palladium catalysts. This contrasts with the dimethyl analog, where electron-donating methyl groups slow reaction kinetics .
- The 3-boronate isomer (CAS 210907-84-9) exhibits lower coupling efficiency due to steric hindrance at the meta position .
Crystallography and Structural Analysis
- The dichloro variant’s structure remains uncharacterized but is hypothesized to exhibit similar planarity.
Sensing and Materials Science
Commercial Availability and Pricing
Biological Activity
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound with significant potential in pharmaceutical and agricultural applications. Its unique chemical structure allows it to function as an intermediate in drug synthesis and as a component in agrochemical formulations. This article reviews the biological activities associated with this compound, summarizing relevant research findings and case studies.
- Chemical Formula : C12H15BCl2O3
- Molecular Weight : 288.96 g/mol
- CAS Number : 1003298-87-0
- IUPAC Name : 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
-
Antimicrobial Activity
- Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. For instance, compounds similar to this aniline derivative showed minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against resistant strains .
-
Anticancer Properties
- Research has highlighted the potential of this compound in cancer therapy. It has demonstrated inhibitory effects on the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The IC50 value for these effects was reported to be approximately 0.126 µM . The compound also exhibited a favorable selectivity index by showing significantly lower toxicity towards non-cancerous cells.
-
Pharmacokinetics and Toxicity
- In vivo studies conducted on Sprague-Dawley rats revealed moderate pharmacokinetic properties with a peak plasma concentration (Cmax) of 592 ± 62 mg/mL after administration. Toxicity assessments indicated acceptable safety profiles at high doses (up to 800 mg/kg) without significant adverse effects .
Applications in Drug Development
The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its role in cross-coupling reactions is crucial for creating complex organic molecules essential for drug discovery .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against MRSA with MIC values of 4–8 µg/mL. |
| Study B | Showed potent anticancer activity with an IC50 of 0.126 µM against MDA-MB-231 cells. |
| Study C | Evaluated pharmacokinetics in rats; Cmax = 592 ± 62 mg/mL; high oral dose showed low toxicity. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?
- Methodology : The compound is typically synthesized via Miyaura borylation. Aryl halide precursors (e.g., 2,6-dichloro-4-iodoaniline) react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO at 80–100°C . Yield optimization requires inert atmosphere and rigorous exclusion of moisture.
Q. How is the compound characterized post-synthesis?
- Methodology :
- NMR : ¹H NMR (aromatic protons: δ 7.3–6.8 ppm), ¹¹B NMR (δ ~30 ppm for boronate ester), and ¹³C NMR (C-B signal at δ ~85 ppm) .
- IR Spectroscopy : B-O stretches observed at ~1350 cm⁻¹ .
- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths (e.g., B-O = 1.36 Å) and angles .
Q. What stability precautions are necessary for handling and storage?
- Methodology : Store in airtight containers under nitrogen or argon at –20°C. Exposure to air/moisture causes hydrolysis (evidenced by darkening). Use molecular sieves or desiccants. Handling requires gloves and eye protection due to skin/eye irritation risks .
Q. What is the role of the boronate group in Suzuki-Miyaura cross-coupling reactions?
- Methodology : The boronate ester acts as a nucleophilic partner, reacting with aryl halides (e.g., aryl bromides) under Pd catalysis. Optimal conditions include polar aprotic solvents (e.g., DME/H₂O) and bases (e.g., K₂CO₃) to facilitate transmetalation .
Advanced Research Questions
Q. How can contradictions in reported reaction yields or purity be resolved?
- Methodology :
- Catalyst Optimization : Screen ligands (e.g., SPhos vs. XPhos) and Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂).
- In-situ Monitoring : Use ¹⁹F NMR or LC-MS to track intermediates and side products .
- Purification : Employ silica gel chromatography or recrystallization from EtOAc/hexane .
Q. How is X-ray crystallography applied to resolve structural ambiguities?
- Methodology : Single-crystal diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) are refined using SHELXL. Key parameters include:
- Bond Lengths : B-C (1.58–1.62 Å), C-N (1.42 Å).
- Thermal Displacement Parameters : Anisotropic refinement for non-H atoms .
Q. What computational methods validate vibrational spectra?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate IR spectra. Compare experimental B-O stretches (~1350 cm⁻¹) with computed values to confirm assignment .
Q. How are electrophotocatalytic methods used to synthesize derivatives?
- Methodology : Electrochemical reduction paired with photocatalysis (e.g., using Ru(bpy)₃²⁺) enables C-B bond formation under mild conditions. Key parameters:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
